4,4'-[(4-Fluorophenyl)phosphoryl]diphenol
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Overview
Description
4,4’-[(4-Fluorophenyl)phosphoryl]diphenol is an organic compound with the molecular formula C18H15FO3P It is a derivative of diphenol, where a phosphoryl group is substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Fluorophenyl)phosphoryl]diphenol typically involves the reaction of 4-fluorophenylphosphine oxide with phenol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Fluorophenyl)phosphoryl]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoryl derivatives.
Reduction: Reduction reactions can yield simpler phenolic compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
4,4’-[(4-Fluorophenyl)phosphoryl]diphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings
Mechanism of Action
The mechanism by which 4,4’-[(4-Fluorophenyl)phosphoryl]diphenol exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various substrates, influencing biochemical pathways and molecular interactions. This can lead to changes in the activity of enzymes and other proteins, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(4-Fluorophenyl)methylene]diphenol
- 4,4’-(Hexafluoroisopropylidene)diphenol
- 4,4’-(Phenylphosphoryl)diphenol
Uniqueness
4,4’-[(4-Fluorophenyl)phosphoryl]diphenol is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and specific biochemical interactions .
Properties
CAS No. |
302595-05-7 |
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Molecular Formula |
C18H14FO3P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)-(4-hydroxyphenyl)phosphoryl]phenol |
InChI |
InChI=1S/C18H14FO3P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,20-21H |
InChI Key |
DAVBYANPYSTIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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